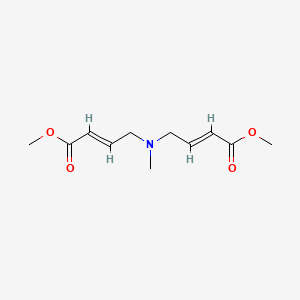

(2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate)

Description

“(2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate)” is a conjugated diene ester derivative characterized by a central methylazanediyl group bridging two but-2-enoate moieties. This compound serves as a critical monomer in synthesizing hyperbranched conjugated polymers, which exhibit unique optoelectronic properties due to extended π-conjugation . Its structure features electron-rich regions from the methylazanediyl linker and ester groups, enabling applications in chemosensing and materials science.

Properties

IUPAC Name |

methyl (E)-4-[[(E)-4-methoxy-4-oxobut-2-enyl]-methylamino]but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-12(8-4-6-10(13)15-2)9-5-7-11(14)16-3/h4-7H,8-9H2,1-3H3/b6-4+,7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLALJKZIMJBNT-YDFGWWAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC(=O)OC)CC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C(=O)OC)C/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) typically involves the reaction of dimethylamine with but-2-enoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into simpler amines and esters.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Variations: The methylazanediyl linker in the target compound enhances electron-donating capacity, facilitating conjugation in polymers . 88% for simpler analogs) . Flavonoidal ethers () replace the methylazanediyl group with chromene or benzyloxy motifs, shifting applications toward anticancer activity .

Synthetic Challenges: The target compound’s analogs (e.g., dimethyl 4,4'-(5-formyl-1,3-phenylene)bis(but-2-enoate)) polymerize efficiently under metal-free conditions, yielding soluble polymers with red-shifted UV-vis absorption . Compound 15’s low yield (8%) highlights steric or electronic challenges posed by its bulky biphenyl substituents .

Functional Performance

- Chemosensing : Polymers derived from the target compound exhibit high sensitivity for Fe³⁺, with Stern-Volmer constants (Ksv) up to 3.83 × 10⁴ M⁻¹ and detection limits of 6.69 × 10⁻⁷ M .

Physicochemical Properties

- Solubility : The methylazanediyl group and ester side chains in the target compound enhance solubility in organic solvents (e.g., THF, DCM), critical for polymer processing . Compound 15’s biphenyl core may reduce solubility, necessitating chromatographic purification .

- Spectroscopic Features: The target compound’s polymers show red-shifted UV-vis absorption (∼100 nm shift vs. monomers), indicating extended conjugation. NMR data for analogs (e.g., δ 3.11 ppm for –N–CH₂– groups in ) corroborate structural assignments .

Biological Activity

(2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate), with the CAS number 173306-82-6, is a compound of significant interest due to its potential biological activities. This article aims to consolidate the existing knowledge regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate) can be represented as follows:

Key Characteristics:

- Molecular Formula: C₁₁H₁₇N₄O₄

- Molecular Weight: 229.27 g/mol

- Appearance: Typically presented as a colorless to pale yellow liquid.

Biological Activity Overview

Research has indicated that (2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate) exhibits various biological activities that may be harnessed for therapeutic purposes. Below are some key findings from recent studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies: In vitro assays have demonstrated that (2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate) shows cytotoxic effects against multiple cancer cell lines. For instance:

- MCF-7 (breast cancer): IC₅₀ values were reported around 10 µM.

- HeLa (cervical cancer): Exhibited similar sensitivity with IC₅₀ values near 12 µM.

The mechanism by which (2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate) exerts its effects appears to involve several pathways:

- Induction of Apoptosis: Studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest: It has been observed to cause G1 phase arrest in treated cells, leading to inhibited proliferation .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for (2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate) is limited, preliminary studies suggest:

- Absorption: The compound is likely to be well absorbed due to its lipophilic nature.

- Metabolism: Initial assessments indicate possible hepatic metabolism.

- Toxicity: Toxicological evaluations are necessary to determine the safety profile; however, initial findings show low toxicity in non-cancerous cell lines .

Case Studies and Experimental Findings

A selection of case studies highlights the biological activity of (2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate):

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 10 | Apoptosis induction |

| Study B | HeLa | 12 | Cell cycle arrest |

| Study C | Vero | >20 | Low toxicity observed |

Q & A

Q. What are the recommended synthetic routes for preparing (2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate)?

The synthesis of this compound likely involves multi-step organic reactions, including alkene metathesis or condensation strategies. For example, ruthenium-catalyzed alkene metathesis (e.g., Grubbs catalyst) is effective for constructing conjugated diene systems, as demonstrated in structurally similar compounds . Key steps include:

- Precursor preparation : Starting with methyl-substituted butenoate derivatives and methylamine-based linkers.

- Catalytic coupling : Optimizing reaction temperature (60–70°C) and solvent polarity (methanol or dichloromethane) to enhance stereoselectivity.

- Purification : Column chromatography or recrystallization to isolate the E,E-isomer.

Q. How can the structural integrity and purity of this compound be validated?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Analyze and spectra for characteristic peaks (e.g., methyl ester protons at ~3.7 ppm, conjugated alkene protons at 5.5–6.5 ppm) .

- X-ray crystallography : Resolve the stereochemistry of the double bonds and verify the methylazanediyl bridge geometry, as shown in analogous compounds .

- Elemental analysis : Confirm C, H, and N content within ±0.3% deviation .

Q. What factors influence the compound’s stability under laboratory conditions?

Stability depends on:

- Light and temperature : Store at –20°C in amber vials to prevent photoisomerization or thermal degradation of the conjugated diene system.

- pH sensitivity : Avoid strongly acidic/basic conditions, which may hydrolyze the ester groups.

- Solvent compatibility : Use aprotic solvents (e.g., DMSO, acetonitrile) to minimize nucleophilic attack on the ester moieties .

Q. What preliminary assays can assess the compound’s bioactivity?

Initial screens should focus on:

- Antioxidant activity : DPPH radical scavenging assays, comparing IC values to reference antioxidants like ascorbic acid .

- Antibacterial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate safety thresholds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s environmental fate and degradation pathways?

Advanced approaches include:

- DFT calculations : Simulate hydrolysis kinetics of ester groups and evaluate electron density distribution at the methylazanediyl bridge .

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with biodegradability data from analogous compounds .

- Metabolite prediction : Use software like Meteor to identify potential transformation products in soil/water systems .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Mitigation steps:

- Variable-temperature NMR : Detect conformational exchange broadening in the methylazanediyl linker .

- High-resolution mass spectrometry (HRMS) : Rule out isotopic or adduct interference.

- HPLC-coupled spectroscopy : Isolate isomeric impurities for individual analysis .

Q. How can advanced spectroscopic techniques probe the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding affinity to enzymes like acetylcholinesterase or cytochrome P450 .

- Fluorescence quenching : Monitor interactions with DNA/RNA using ethidium bromide displacement assays .

- STD-NMR : Identify specific binding epitopes by saturating protein protons and observing ligand signal attenuation .

Q. What experimental designs optimize the compound’s synthetic yield while minimizing side reactions?

- DoE (Design of Experiments) : Vary catalyst loading (e.g., 1–5 mol% Grubbs catalyst), solvent (toluene vs. DCM), and reaction time to map optimal conditions .

- In-situ monitoring : Use ReactIR to track alkene metathesis intermediates and adjust reagent stoichiometry dynamically.

- Microwave-assisted synthesis : Reduce reaction time and improve E/Z selectivity through controlled heating .

Q. How does the methylazanediyl bridge influence the compound’s electronic properties?

Comparative studies using:

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the bridge.

- UV-Vis spectroscopy : Correlate conjugation length (via λ shifts) with bridge rigidity .

- Theoretical calculations : Map HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic environments .

Q. What methodologies assess the compound’s long-term stability in formulation matrices?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks .

- HPLC-UV/MS stability-indicating assays : Quantify degradation products and establish degradation kinetics.

- Accelerated stability testing : Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.